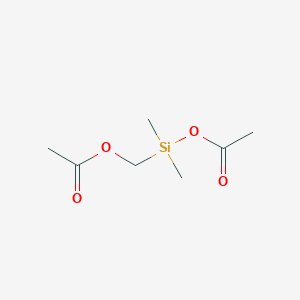
3-(1H-Indazol-5-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Indazol-5-YL)propanoic acid: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-5-YL)propanoic acid can be achieved through several methods. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to enhance the yield and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions: 3-(1H-Indazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学研究应用
Chemistry: In chemistry, 3-(1H-Indazol-5-YL)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its ability to interact with various biological targets. It has been studied for its potential as an anti-inflammatory and anticancer agent .
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development .
Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 3-(1H-Indazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interfere with cell signaling pathways, resulting in antiproliferative and anticancer activities . The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
- 1H-Indazole-4-propanoic acid
- 1H-Indazole-5-propanoic acid
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
Comparison: 3-(1H-Indazol-5-YL)propanoic acid is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct biological and chemical properties compared to other similar compounds. For example, the presence of the propanoic acid group enhances its solubility and reactivity, making it more versatile for various applications .
属性
CAS 编号 |
885271-29-4 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
3-(1H-indazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |
InChI 键 |
MOIORVNDRGXWKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CCC(=O)O)C=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


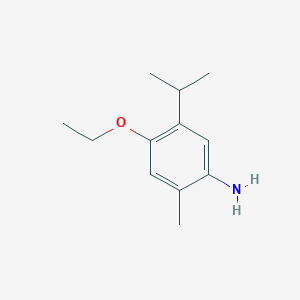

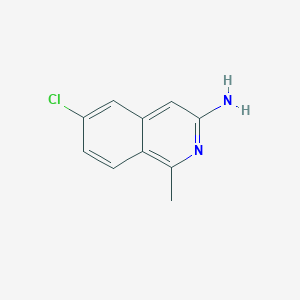
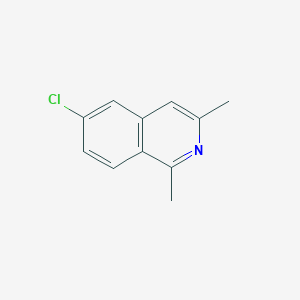
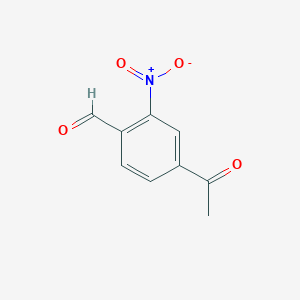
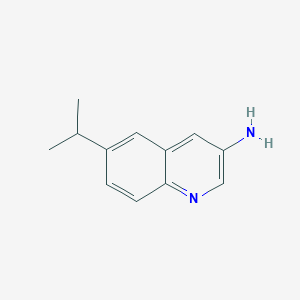



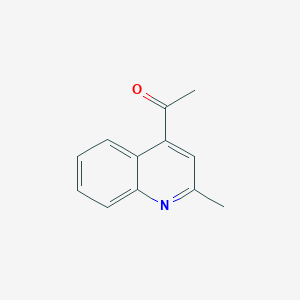


![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
